2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
Introduction to Triazole-Acetamide Research
Historical Development of Triazole-Based Acetamides
The discovery of triazoles dates to 1885, when Bladin first characterized the 1,2,4-triazole heterocycle. Early applications focused on antifungal agents, with fluconazole (1990) validating the triazole ring’s capacity to inhibit cytochrome P450 enzymes. The integration of acetamide moieties into triazole scaffolds emerged in the 2000s, driven by the need to enhance solubility and target selectivity. For example, nitrotriazole-based acetamides demonstrated nanomolar activity against Trypanosoma cruzi by exploiting type I nitroreductase activation. Structural evolution continued with the introduction of sulfanyl linkers, as seen in 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, which improved metabolic stability compared to earlier ether-linked analogs.
Table 1: Key Milestones in Triazole-Acetamide Development
Significance in Heterocyclic Medicinal Chemistry
Triazole-acetamides occupy a critical niche in heterocyclic drug design due to their balanced lipophilicity (clogP 2.1–3.8) and hydrogen-bonding capacity. The 1,2,4-triazole ring provides three nitrogen atoms capable of coordinating metal ions or forming π-π interactions, while the acetamide group introduces conformational flexibility. This combination enables target-specific adaptations, as evidenced by:
- Antiparasitic activity : Derivatives with 4-methylphenyl groups exhibit 300-fold selectivity for Leishmania donovani over mammalian cells.
- Enzyme inhibition : Cinnamic acid-triazole acetamides show dual inhibition of acetylcholinesterase (AChE IC~50~ 1.8 μM) and tyrosinase (IC~50~ 4.2 μM).
- Anticancer potential : Propanamide analogs inhibit aromatase with docking scores ≤ −9.2 kcal/mol, correlating with reduced MCF-7 cell viability.
Evolution of 1,2,4-Triazole Derivatives in Drug Discovery
The structural diversification of 1,2,4-triazole-acetamides has followed three strategic pathways:
Side-Chain Functionalization
Introducing biphenyl or phenoxyphenyl groups at the triazole’s 3-position enhances antiparasitic potency. For instance, replacing acetamide with propanamide spacers increased activity against Trypanosoma brucei rhodesiense by 40-fold (IC~50~ from 120 nM to 3 nM).
Hybrid Pharmacophore Design
Conjugation with cinnamic acid yielded multi-target inhibitors like compound 10j , which simultaneously targets AChE (63% inhibition at 10 μM) and tyrosinase (82% inhibition). Molecular dynamics simulations confirm stable binding to AChE’s catalytic anionic site (RMSD ≤ 1.5 Å over 100 ns).
Metabolic Stability Optimization
The sulfanyl linker in this compound reduces oxidative degradation compared to oxygen-based analogs. Quantum mechanical calculations indicate a 15 kcal/mol higher activation energy for C–S bond cleavage versus C–O.
Table 2: Structure-Activity Relationships (SAR) of Select Derivatives
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-3-5-10(6-4-9)14-11(17)7-18-12-15-13-8-16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDXJBSGAXLTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by methylation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding triazole derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Triazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Biological Activities
Research indicates that 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has shown efficacy against a range of bacterial strains. Studies demonstrate its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
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Antifungal Properties :
- Its triazole moiety is known for antifungal activity. Research indicates that this compound can inhibit the growth of specific fungal pathogens, making it a candidate for antifungal drug development.
-
Anticancer Potential :
- Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. This property warrants further investigation into its role as an anticancer agent.
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
Pharmaceutical Development
The unique structure of the compound allows for modifications that can enhance its bioactivity and selectivity. Researchers are exploring its potential as a lead compound in developing new pharmaceuticals targeting bacterial infections and fungal diseases.
Agricultural Applications
Given its antimicrobial properties, there is potential for this compound to be utilized in agricultural settings as a fungicide or bactericide to protect crops from pathogens.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
Case Study 2: Antifungal Activity
A separate investigation evaluated the antifungal effects against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, highlighting its potential for treating fungal infections.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfanyl group may enhance the binding affinity and specificity of the compound. The acetamide moiety can interact with various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Pharmacological and Physicochemical Properties
Antiviral Activity
Derivatives with the 4-methyl-4H-1,2,4-triazole core (e.g., ) demonstrated virucidal activity against adenovirus-5 and ECHO-9, reducing viral replication by >50% at non-cytotoxic concentrations (IC₅₀: 10–25 μM). Cytotoxicity evaluations in HEK-293 and GMK cells indicated low toxicity (CC₅₀ > 100 μM), suggesting a favorable therapeutic index .
Anti-inflammatory Potential
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. This suggests that substitutions on the triazole ring (e.g., amino or furyl groups) enhance anti-inflammatory efficacy .
Receptor Targeting
- Orco Agonists : VUAA-1 and OLC-12 () feature ethyl/isopropyl and pyridinyl groups, respectively, optimizing their interaction with insect olfactory receptors. The target compound’s 4-methylphenyl group may reduce receptor affinity compared to these analogs.
- Auxin-like Activity: A structurally related compound, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7), acts as a plant growth regulator by mimicking auxin .
Table 2: Physical Properties of Selected Analogues
- Solubility and Stability : The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., bromo or nitro groups in ), affecting membrane permeability and metabolic stability.
- Synthetic Accessibility : Derivatives in were synthesized via nucleophilic substitution reactions, achieving yields of 70–75%, indicating feasible scalability .
Biological Activity
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄N₄OS
- Molecular Weight : 262.33 g/mol
- CAS Number : 212074-86-7
The structure features a triazole ring, which is often associated with various biological activities, making it a focal point for research in medicinal chemistry.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess:
- Broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
- Antifungal properties , making them potential candidates for treating fungal infections.
A comparative analysis of several triazole compounds revealed that specific substituents on the triazole ring can enhance antimicrobial activity. For example, modifications such as methyl or phenyl groups have been linked to increased potency against pathogens like Escherichia coli and Candida albicans .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. In vitro assays using DPPH and ABTS methods have demonstrated that triazole derivatives can scavenge free radicals effectively. For example, certain derivatives showed IC₅₀ values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may offer protective effects against oxidative stress-related diseases.
Anticancer Properties
The anticancer potential of triazole derivatives has gained attention in recent years. Studies have indicated that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific oncogenic pathways , such as those involving Bcl-2 proteins.
- Cell cycle arrest at various phases, leading to reduced cell division.
For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing their efficacy .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several triazole derivatives against a panel of bacterial strains and fungi. The results indicated that the presence of specific functional groups significantly influenced the antimicrobial potency. The compound exhibited promising activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Study 2: Antioxidant Activity Assessment
In another investigation focused on antioxidant capacity, the compound was evaluated alongside other triazole derivatives using DPPH and ABTS assays. The findings revealed that it effectively scavenged free radicals with an IC₅₀ value lower than many conventional antioxidants, suggesting its potential use in formulations aimed at combating oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions between 4-methyl-4H-1,2,4-triazole-3-thiol and activated acetamide intermediates (e.g., chloroacetamides). Reflux in aprotic solvents like DMF or THF under nitrogen to prevent oxidation .
- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via HPLC .
- Key Validation : Characterize intermediates and final product using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming crystallinity?
- Methodology :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of saturated ethanol or DMSO solutions. Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to confirm stereochemistry .
- Complementary Techniques : Pair SC-XRD with FT-IR (to confirm functional groups like C=O and S-H) and DSC (to assess thermal stability and polymorphic forms) .
Advanced Research Questions
Q. How can researchers design analogs to study structure-activity relationships (SAR) for anti-exudative or anti-inflammatory activity?
- Methodology :
- Modification Strategy : Vary substituents on the triazole ring (e.g., replace methyl with cyclohexyl or aryl groups) and the acetamide’s phenyl moiety (e.g., introduce halogens or methoxy groups) .
- Biological Assays : Test analogs in murine models of inflammation (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) to correlate structural changes with activity .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to identify substituents contributing most to efficacy .
Q. What computational approaches are effective for predicting binding modes or metabolic stability of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NF-κB. Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET Prediction : Employ tools like SwissADME or pkCSM to predict solubility, CYP450 metabolism, and toxicity. Cross-validate with in vitro hepatocyte assays .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodology :
- Orthogonal Assays : Replicate experiments using multiple assays (e.g., ELISA for protein binding, cell viability via MTT/WST-1). Control for batch-to-batch compound variability via LC-MS purity checks .
- Structural Verification : Confirm ligand-target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to resolve discrepancies between computational and experimental IC values .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodology :
- Formulation : Use co-solvents (PEG 400, DMSO) or cyclodextrin inclusion complexes. Assess solubility via shake-flask method and permeability via Caco-2 cell monolayers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide or triazole moieties to enhance aqueous solubility .
Experimental Design & Data Analysis
Q. What in vitro/in vivo models are optimal for evaluating this compound’s therapeutic potential?
- In Vitro : Use LPS-stimulated RAW 264.7 macrophages to assess anti-inflammatory activity (NO inhibition). Pair with cytotoxicity screening (LDH release assays) .
- In Vivo : Employ adjuvant-induced arthritis models in rodents, monitoring joint swelling histologically and via micro-CT for bone erosion .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing hazardous byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
